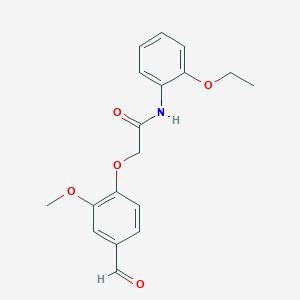![molecular formula C15H9F5O3 B3006734 4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde CAS No. 329222-68-6](/img/structure/B3006734.png)
4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde is an organic compound with the molecular formula C15H9F5O3 and a molecular weight of 332.22 g/mol . This compound is characterized by the presence of a methoxy group, a pentafluorophenoxy group, and a benzaldehyde moiety. It is primarily used in research applications, particularly in the fields of proteomics and chemical synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzyl alcohol with pentafluorophenol in the presence of a suitable catalyst. The reaction proceeds through the formation of an ether linkage between the benzyl alcohol and the pentafluorophenol. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and pentafluorophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-Methoxy-3-[(pentafluorophenoxy)methyl]benzoic acid.
Reduction: 4-Methoxy-3-[(pentafluorophenoxy)methyl]benzyl alcohol.
Substitution: Products depend on the nucleophile used; for example, substitution of the methoxy group with a different alkoxy group.
科学的研究の応用
4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde is largely dependent on its functional groups. The aldehyde group can form Schiff bases with amines, which is useful in bioconjugation and labeling studies. The pentafluorophenoxy group can enhance the compound’s lipophilicity and stability, making it suitable for various chemical and biological applications .
類似化合物との比較
Similar Compounds
4-Methoxybenzaldehyde: Lacks the pentafluorophenoxy group, making it less lipophilic and potentially less stable.
3-[(Pentafluorophenoxy)methyl]benzaldehyde: Lacks the methoxy group, which may affect its reactivity and applications.
4-Methoxy-3-[(trifluoromethyl)phenoxy]benzaldehyde: Contains a trifluoromethyl group instead of a pentafluorophenoxy group, which may alter its chemical properties and applications.
Uniqueness
4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde is unique due to the combination of its methoxy, pentafluorophenoxy, and benzaldehyde groups. This combination imparts specific chemical properties, such as enhanced stability and lipophilicity, making it valuable for various research and industrial applications .
特性
IUPAC Name |
4-methoxy-3-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F5O3/c1-22-9-3-2-7(5-21)4-8(9)6-23-15-13(19)11(17)10(16)12(18)14(15)20/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMVTIRWAOEGMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

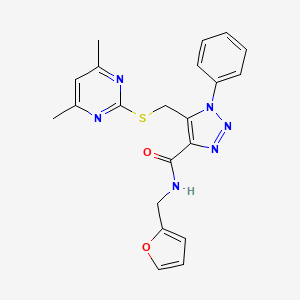
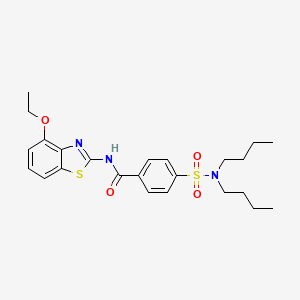

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3006656.png)
![N-{acetamido[4-(heptyloxy)-3-methoxyphenyl]methyl}acetamide](/img/structure/B3006657.png)
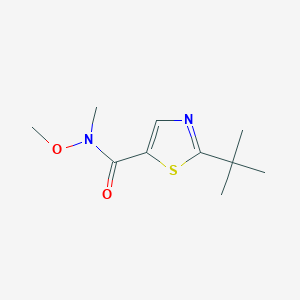
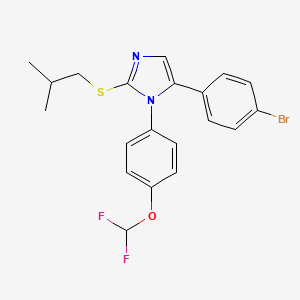
![Ethyl 6-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006663.png)
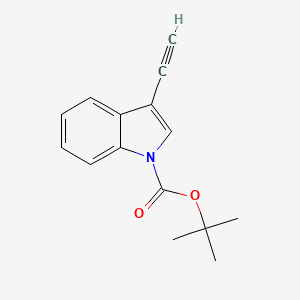
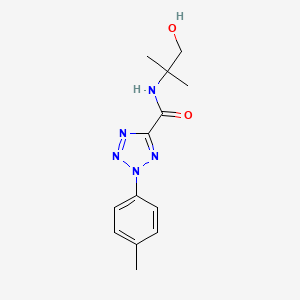
![1-[[7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B3006669.png)
![N-[6-chloro-3-(4-methylphenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B3006672.png)
